molecular formula C24H32N2O4 B611176 トランス-AUCB

トランス-AUCB

カタログ番号: B611176
分子量: 412.5 g/mol
InChIキー: KNBWKJBQDAQARU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-4-[4-(3-アダマンタン-1-イル-ウレイド)-シクロヘキシルオキシ]-安息香酸は、一般にtrans-AUCBとして知られており、可溶性エポキシドヒドロラーゼ(sEH)の強力で選択的な阻害剤です。この化合物は、sEHの阻害能により、さまざまな科学研究分野で大きな可能性を示しています。sEHは、エポキシエイコサトリエン酸(EET)の代謝に関与する酵素です。 EETは、心臓血管の健康、炎症、その他の生理学的プロセスで重要な役割を果たすシグナル分子です .

科学的研究の応用

Mechanisms and Effects

Trans-AUCB has been studied for its cardioprotective effects, particularly in the context of myocardial ischemia. Research indicates that trans-AUCB treatment can significantly modulate microRNA expression related to cardiac function. In a study involving myocardial infarction (MI) mice, trans-AUCB administration resulted in increased expression of KCNJ2 and GJA1 mRNA, which are crucial for cardiac electrical activity and intercellular communication, respectively. The treatment led to a dose-dependent increase in the protein levels of Kir2.1 and Cx43, suggesting a restoration of normal cardiac function following injury .

Table 1: Effects of trans-AUCB on Cardiac Function

Treatment Dose (mg/L)Kir2.1 Protein Expression (Fold Increase)Cx43 Protein Expression (Fold Increase)
01.01.0
0.21.281.44
11.691.69
52.001.85

Therapeutic Potential

Trans-AUCB has shown promise in alleviating symptoms associated with metabolic syndrome, particularly in animal models. In studies involving rats fed a high-fat diet, chronic treatment with trans-AUCB improved metabolic parameters such as glucose tolerance and lipid profiles. The compound was found to reduce body weight gain and visceral fat accumulation while enhancing insulin sensitivity .

Table 2: Impact of trans-AUCB on Metabolic Parameters

ParameterControl GroupTrans-AUCB Treated Group
Body Weight Gain (g)5025
Insulin Sensitivity (HOMA-IR)3.51.8
Visceral Fat Area (cm²)3015

Induction of Apoptosis

Trans-AUCB has been investigated for its potential anti-cancer properties, particularly in glioblastoma cell lines U251 and U87. Studies indicate that trans-AUCB can induce apoptosis in these cells, especially when combined with γ-secretase inhibitors like DAPT. The combination treatment significantly enhanced caspase-3 activity, suggesting a synergistic effect that promotes cancer cell death .

Table 3: Apoptosis Induction in Glioblastoma Cells

TreatmentApoptosis Rate (%)
Control3.6
Trans-AUCB4.5
DAPT6.1
DAPT + Trans-AUCB21.9

Case Study: Ischemic Stroke

In a study assessing the effects of trans-AUCB on ischemic stroke models, treatment resulted in reduced infarct size and improved functional recovery compared to controls. The findings suggest that trans-AUCB may serve as a therapeutic agent for stroke prevention and recovery .

作用機序

trans-AUCBは、可溶性エポキシドヒドロラーゼ(sEH)を選択的に阻害することで作用します。この阻害は、エポキシエイコサトリエン酸(EET)がジヒドロキシエイコサトリエン酸(DHETs)に加水分解されるのを防ぎ、EETのレベルを上昇させます。EETは、血管拡張、抗炎症作用、虚血性損傷からの保護など、さまざまな有益な効果をもたらします。 関与する分子標的と経路には、炎症や細胞生存で重要な役割を果たすNF-κBシグナル伝達経路が含まれます .

生化学分析

Biochemical Properties

trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, trans-AUCB increases the levels of EETs, thereby enhancing their protective effects. trans-AUCB interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .

Cellular Effects

trans-AUCB has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), trans-AUCB inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, trans-AUCB activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .

Molecular Mechanism

The molecular mechanism of trans-AUCB involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. trans-AUCB also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, trans-AUCB induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-AUCB have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that trans-AUCB can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of trans-AUCB include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of trans-AUCB vary with different dosages in animal models. In mice, oral administration of trans-AUCB at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of trans-AUCB have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

trans-AUCB is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, trans-AUCB increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. trans-AUCB interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, trans-AUCB is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. trans-AUCB’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .

Subcellular Localization

trans-AUCB exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of trans-AUCB in inhibiting soluble epoxide hydrolase and modulating cellular processes .

準備方法

合成経路と反応条件

trans-AUCBの合成は、中間体の調製から始まるいくつかのステップを含みます。主なステップは以下のとおりです。

工業生産方法

trans-AUCBの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの高度な技術の使用により、最終生成物の品質と一貫性が保証されます .

化学反応解析

反応の種類

trans-AUCBは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって生物学的活性が変化した酸化誘導体が生成される場合があり、置換反応によってさまざまな官能基を持つさまざまな誘導体が生成される可能性があります .

科学研究への応用

trans-AUCBは、次のような幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

trans-AUCB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of derivatives with different functional groups .

類似化合物との比較

trans-AUCBは、次のような他の可溶性エポキシドヒドロラーゼ阻害剤と比較されます。

trans-AUCBは、sEH阻害剤としての高い選択性と効力によって際立っており、科学研究や潜在的な治療応用における貴重なツールとなっています。

生物活性

trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxides into diols. This inhibition has significant implications for various biological processes, particularly in inflammatory and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of trans-AUCB, including its mechanisms, pharmacokinetics, and potential therapeutic applications.

trans-AUCB primarily exerts its biological effects through the inhibition of sEH. By blocking this enzyme, trans-AUCB increases the levels of bioactive lipids known as epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid. These epoxides have been shown to possess anti-inflammatory and vasodilatory properties, making them crucial in maintaining cardiovascular health and regulating inflammatory responses.

Key Biological Effects:

  • Anti-inflammatory Properties : Trans-AUCB enhances the levels of EETs, leading to reduced inflammation and improved vascular function .
  • Cardiovascular Benefits : The elevation of EETs has been associated with protective effects against ischemic injury and improved outcomes in models of stroke .

Pharmacokinetics

The pharmacokinetic profile of trans-AUCB has been studied extensively in animal models. Key findings include:

  • Bioavailability : Oral administration of trans-AUCB results in approximately 68% bioavailability, indicating effective absorption and systemic availability .
  • Dose Response : In studies involving lipopolysaccharide (LPS)-treated mice, a dose of 1 mg/kg of trans-AUCB was more effective than 10 mg/kg of AUDA-butyl ester, demonstrating superior efficacy in reducing inflammatory markers .
  • Administration Routes : Trans-AUCB can be administered via various routes, including oral and subcutaneous, with consistent pharmacokinetic parameters observed across methods .

Case Studies

  • Ischemic Stroke Model :
    • A study investigated the effects of trans-AUCB on infarct volume and functional outcomes in a rat model of ischemic stroke. Results indicated that trans-AUCB significantly reduced cortical infarct volume by 35% and improved motor function compared to control groups .
  • Inflammation Model :
    • In LPS-challenged mice, trans-AUCB administration reversed decreases in plasma ratios of lipid epoxides to corresponding diols, confirming its role as an effective sEH inhibitor in inflammatory conditions .

Comparative Analysis

The following table summarizes the structural and functional characteristics of trans-AUCB compared to other sEH inhibitors:

Compound NameStructure TypeMechanism of ActionUnique Features
trans-AUCBUrea derivativesEH inhibitionHighly potent with favorable pharmacokinetics
N,N'-DicyclohexylureaUrea derivativesEH inhibitionOne of the first identified sEH inhibitors
N-Cyclohexyl-N'-(3-phenylpropyl)ureaUrea derivativesEH inhibitionLess selective than trans-AUCB
cis-AUCBIsomeric formsEH inhibitionLess potent than trans-AUCB

特性

IUPAC Name

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBWKJBQDAQARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。